
1,4-Diethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl groups at positions 1 and 4, and methyl groups at positions 3 and 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethyl-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of diethyl hydrazine with 2,4-pentanedione under acidic conditions can yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at activated positions. Methyl and ethyl groups act as electron-donating substituents, directing incoming electrophiles to specific sites:
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Nitrogen-directed substitution : The N1-ethyl group deactivates the adjacent C5 position, favoring substitution at C4 or C3.
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Halogenation : Bromination or chlorination may occur at C4 under radical or Lewis acid-catalyzed conditions.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole | Br₂, FeBr₃, CH₂Cl₂, 0°C | 4-Bromo-1,4-diethyl-3,5-dimethyl-1H-pyrazole |
Oxidation of Methyl Groups
Methyl substituents at C3 and C5 can be oxidized to carboxylic acids or ketones under strong oxidizing agents:
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KMnO₄/H₂SO₄ : Converts methyl to carboxyl groups.
-
SeO₂ : Selective oxidation to aldehydes.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole | KMnO₄, H₂SO₄, Δ | 3-Carboxy-1,4-diethyl-5-methyl-1H-pyrazole |
Alkylation and Acylation
The N2 position (adjacent to N1-ethyl) is reactive for further functionalization:
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Alkylation : Deprotonation with NaH followed by reaction with alkyl halides.
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Acylation : Acetyl chloride/AlCl₃ introduces acetyl groups.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole | NaH, CH₃I, DMF, 50°C | 1,2-Diethyl-4-ethyl-3,5-dimethyl-1H-pyrazole |
Cross-Coupling Reactions
The ethyl or methyl groups can participate in transition-metal-catalyzed coupling:
-
Suzuki coupling : Requires halogenation at C4.
-
Heck reaction : Possible with pre-functionalized alkenes.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
4-Bromo-1,4-diethyl-3,5-dimethyl-1H-pyrazole | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | 4-Phenyl-1,4-diethyl-3,5-dimethyl-1H-pyrazole |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
-
With ethyl propiolate : Forms pyrazolo[1,5-a]pyrimidines.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
1,4-Diethyl-3,5-dimethyl-1H-pyrazole + ethyl propiolate | DCE, 60°C, 12h | Pyrazolo[1,5-a]pyrimidine derivative |
Functionalization via Diazonium Coupling
Amino derivatives (if accessible) undergo diazonium salt coupling to form triazenes or azo compounds:
-
With aryl diazonium salts : Forms 5-aryltriaz-1-en-1-yl derivatives.
Example Reaction :
Reactant | Conditions | Product | Reference |
---|---|---|---|
5-Amino-1,4-diethyl-3,5-dimethyl-1H-pyrazole | ArN₂Cl, NaNO₂, HCl | 5-(Aryltriazen-1-yl)-1,4-diethyl-3,5-dimethyl-1H-pyrazole |
Oxidative Ring Expansion
Under strong oxidants, the pyrazole ring may expand to form pyrimidine derivatives:
-
With HNO₃ : Forms 1,4-diethyl-3,5-dimethylpyrimidine.
Key Challenges and Limitations:
-
Steric hindrance from ethyl/methyl groups reduces reactivity at C4.
-
Limited solubility in polar solvents complicates aqueous-phase reactions.
Scientific Research Applications
Biological Activities
The biological activities of 1,4-diethyl-3,5-dimethyl-1H-pyrazole have been explored in several studies:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties. For instance, compounds structurally related to this compound exhibited significant activity against various bacterial strains .
- Pharmacological Potential : The pyrazole moiety is known for its diverse pharmacological activities. Compounds within this class have been utilized in the development of anti-inflammatory agents, analgesics, and antipsychotics. For example, celecoxib is a well-known anti-inflammatory drug that contains a pyrazole structure .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1,4-Diethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the ethyl groups.
1,4-Diethyl-3,5-dimethyl-1H-pyrazole: Similar structure but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Biological Activity
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two ethyl groups at the 1 and 4 positions and methyl groups at the 3 and 5 positions of the pyrazole ring. The unique substitution pattern contributes to its distinct physical and chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed that certain derivatives could inhibit bacterial growth effectively at concentrations comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 25 µg/mL |
Similar Pyrazole Derivative | S. aureus | 15 µg/mL |
Phenylbutazone | Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory effects. A notable study demonstrated that derivatives of pyrazole can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazole showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Cytokine Target | Inhibition (%) at 10 µM |
---|---|---|
This compound | TNF-α | 75% |
Similar Pyrazole Derivative | IL-6 | 80% |
Dexamethasone | TNF-α | 76% |
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Certain studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms. For instance, specific derivatives have been shown to inhibit tumor growth in animal models by targeting cancer cell proliferation pathways .
Case Study: Anticancer Potential
A study investigated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that one derivative led to a significant reduction in cell viability (up to 70%) at concentrations of 50 µM over 48 hours. This suggests a potential role for pyrazoles in cancer therapy .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5-6H2,1-4H3 |
InChI Key |
TVBAQWVAMLCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC)C |
Origin of Product |
United States |
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